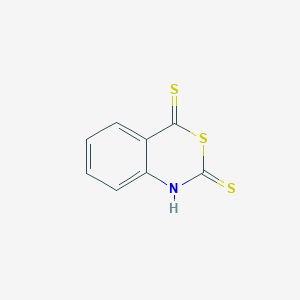

2H-3,1-benzothiazine-2,4(1H)-dithione

Description

Structure

3D Structure

Properties

CAS No. |

16081-97-3 |

|---|---|

Molecular Formula |

C8H5NS3 |

Molecular Weight |

211.3 g/mol |

IUPAC Name |

1H-3,1-benzothiazine-2,4-dithione |

InChI |

InChI=1S/C8H5NS3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H,(H,9,11) |

InChI Key |

QIQQPMKEDZXZEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)SC(=S)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2h 3,1 Benzothiazine 2,4 1h Dithione and Its Congeners

Direct Cyclization Strategies

Direct cyclization represents a common and effective approach for the construction of the benzothiazine-dithione core. These methods typically involve the reaction of readily available starting materials that contain the necessary functionalities to form the heterocyclic ring in a single or few steps.

Synthesis from Aromatic o-Amino Carboxylic Acids and Carbon Disulfide

A prominent method for the synthesis of 2H-3,1-benzothiazine-2,4(1H)-dithione involves the reaction of aromatic ortho-amino carboxylic acids or their derivatives with carbon disulfide. Isatoic anhydride (B1165640), a derivative of anthranilic acid, can react with carbon disulfide at room temperature to yield 1,2-dihydro-2-thioxo-4H-3,1-benzothiazin-4-one. researchgate.net This reaction provides a direct route to a closely related benzothiazinone scaffold. The use of ¹³C-labeled carbon disulfide has confirmed its complete incorporation into the final product. researchgate.net

Another approach utilizes anthranilic acid itself. While the direct reaction with carbon disulfide can be complex, related syntheses often employ activating agents or proceed through intermediate dithiocarbamates formed from the reaction of the amino group with CS₂. researchgate.net These intermediates can then undergo intramolecular cyclization. For instance, treatment of certain open-chain compounds derived from isatoic anhydride with phenyl isothiocyanate in the presence of pyridine (B92270) can lead to cyclization, showcasing a related pathway to quinazoline (B50416) structures. nih.gov

| Starting Material | Reagent | Product | Reference |

| Isatoic anhydride | Carbon disulfide | 1,2-Dihydro-2-thioxo-4H-3,1-benzothiazin-4-one | researchgate.net |

| Anthranilic acid derivatives | Carbon disulfide | Dithiocarbamate (B8719985) intermediates | researchgate.net |

Reactions Involving Cyclic Ketones or Ketimines with Carbon Disulfide

While less common for the direct synthesis of this compound, reactions involving cyclic ketones or ketimines with carbon disulfide are employed in the synthesis of related thiazine (B8601807) and benzothiazine systems. For example, saccharin-derived cyclic ketimines have been used in rearrangements with 3-chlorooxindoles to produce spiro-1,3-benzothiazine oxindoles. nih.gov This demonstrates the utility of ketimine precursors in constructing the 1,3-benzothiazine framework.

Multi-Component Reactions in the Synthesis of Benzothiazine-Dithione Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like benzothiazine-dithione derivatives in a single step from three or more starting materials. A one-pot, three-component condensation of an amine, carbon disulfide, and an aryl iodide can be used to form S-aryl dithiocarbamates, which are key precursors. researchgate.net Furthermore, the reaction of in situ-generated 1-azadienes with carbon disulfide has been developed as a multicomponent protocol to synthesize 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.gov This strategy highlights the potential for MCRs to rapidly generate libraries of thiazine-2-thione derivatives. nih.gov

Precursor-Based Synthetic Routes to this compound (e.g., from 2-aminobenzenethiol and phenyl isothiocyanate)

Precursor-based routes involve the synthesis of an intermediate which is then cyclized to form the desired benzothiazine-dithione ring. A common precursor is 2-aminobenzenethiol, which can react with various electrophiles. For instance, the condensation of 2-aminobenzenethiol with carbonyl-containing compounds is a widely used method for synthesizing benzothiazoles, a related class of sulfur-containing heterocycles. mdpi.comekb.eg

Specifically for benzothiazines, 2-aminothiophenol (B119425) can be reacted with compounds like phenyl isothiocyanate. The reaction of 2-phenyl mdpi.comresearchgate.netbenzothiazepin-4(5H)-one with a mixture of carbon disulfide or phenyl isothiocyanate and active nitriles can lead to various fused benzothiazepine (B8601423) derivatives. ekb.eg This indicates the reactivity of these precursors in forming complex heterocyclic systems.

Environmentally Conscious (Green) Synthetic Approaches to Benzothiazine Systems

In recent years, there has been a significant shift towards developing environmentally friendly or "green" synthetic methods for benzothiazine systems. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. airo.co.innih.gov Green synthesis methods for thiazine and benzothiazine derivatives often involve the use of microwave irradiation, sonication, solvent-free conditions, or the use of eco-friendly catalysts and solvents like water or polyethylene (B3416737) glycol (PEG). mdpi.comresearchgate.netnih.gov

For instance, benzoxazines and benzothiazines have been synthesized in excellent yields at room temperature using a PEG-400 mediated protocol under solvent-free conditions. researchgate.net Another green approach involves the condensation of 2-aminobenzenethiol with aldehydes in a methanol-water mixture at room temperature, catalyzed by ammonium (B1175870) chloride. mdpi.com These methods often lead to high yields and simplified work-up procedures. mdpi.com

| Method | Catalyst/Solvent | Conditions | Advantage | Reference |

| PEG-mediated synthesis | PEG-400 | Room temperature, solvent-free | High yield, environmentally friendly | researchgate.net |

| Condensation | NH₄Cl / Methanol-water | Room temperature | Mild conditions, good yield | mdpi.com |

| Microwave-assisted synthesis | Various | Microwave irradiation | Reduced reaction time | researchgate.netnih.gov |

Electrochemical Synthesis of Benzothiazine Ring Systems

Electrochemical synthesis is emerging as a powerful and green tool for constructing C-N and C-S bonds in heterocyclic systems, including benzothiazines. organic-chemistry.orgnih.gov This method utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents. mdpi.com A novel method for the synthesis of 1,2-benzothiazines involves a nickel-catalyzed electrochemical intramolecular amination. organic-chemistry.orgnih.gov This approach allows for the efficient formation of the benzothiazine scaffold under mild, room-temperature conditions with a high tolerance for various functional groups. organic-chemistry.org Mechanistic studies suggest a Ni(I)/Ni(III) catalytic cycle is involved in this transformation. organic-chemistry.orgnih.gov This electrochemical strategy presents a promising alternative to traditional synthetic methods. researchgate.net

Synthetic Access to Specific Ring-Fused Analogues (e.g., 2H-Naphtho[2,3-d]acs.orgresearchgate.netthiazine-2,4(1H)-dithione)

The synthesis of ring-fused analogues of this compound, such as 2H-naphtho[2,3-d] acs.orgresearchgate.netthiazine-2,4(1H)-dithione, can be achieved through a direct and efficient one-pot reaction. This methodology utilizes readily available aromatic ortho-amino carboxylic acids as precursors and carbon disulfide as a key reagent. The reaction proceeds under mild conditions, providing a straightforward route to these complex heterocyclic systems. acs.org

A key example of this synthetic strategy is the preparation of 2H-naphtho[2,3-d] acs.orgresearchgate.netthiazine-2,4(1H)-dithione from 3-amino-2-naphthoic acid. The reaction is typically carried out in a suitable solvent, such as 1,4-dioxane (B91453), in the presence of a base like triethylamine (B128534) (Et3N) at room temperature. acs.org This approach is not only effective for the synthesis of the naphtho-fused analogue but is also applicable to a range of substituted anthranilic acids, leading to various this compound congeners.

The mechanism of this transformation is noteworthy. Studies involving 13C-labeled carbon disulfide have revealed that carbon disulfide serves a dual role in the reaction. It is incorporated into the heterocyclic ring and also acts as a thionating agent, converting the carbonyl groups of an intermediate to thiocarbonyls. acs.org This discovery highlights a unique aspect of the reaction mechanism, where a single reagent facilitates both cyclization and thionation.

Furthermore, this synthetic protocol can be extended to produce 2-alkylsulfanyl derivatives in a one-pot fashion. Following the formation of the dithione ring system, the addition of an alkyl halide to the reaction mixture under the same conditions leads to the corresponding S-alkylated product. acs.org

The table below summarizes the synthesis of 2H-naphtho[2,3-d] acs.orgresearchgate.netthiazine-2,4(1H)-dithione and a related congener, showcasing the versatility of this synthetic methodology.

Table 1. Synthesis of 2H-Naphtho[2,3-d] acs.orgresearchgate.netthiazine-2,4(1H)-dithione and a Benzothiazine Congener

| Starting Material | Reagents and Conditions | Product |

| 3-Amino-2-naphthoic acid | Carbon disulfide, Triethylamine, 1,4-Dioxane, Room Temperature | 2H-Naphtho[2,3-d] acs.orgresearchgate.netthiazine-2,4(1H)-dithione |

| Anthranilic acid | Carbon disulfide, Triethylamine, 1,4-Dioxane, Room Temperature | This compound |

Reaction Mechanisms and Mechanistic Investigations of 2h 3,1 Benzothiazine 2,4 1h Dithione Formation

Mechanistic Role of Carbon Disulfide in Cyclization and Thionation Processes

Carbon disulfide (CS₂) plays a crucial and dual role in the synthesis of 2H-3,1-benzothiazine-2,4(1H)-dithione from aromatic o-amino carboxylic acids, such as anthranilic acid. It acts not only as a C1 synthon that is incorporated into the heterocyclic ring but also as a thionating agent that converts a carbonyl group into a thiocarbonyl group. acs.orgekb.eg

The reaction, typically conducted at room temperature in the presence of a base like triethylamine (B128534), involves two molecules of carbon disulfide per molecule of the amino acid. The first molecule reacts with the amino group and the carboxylic acid group to form the thiazine (B8601807) ring. The second molecule of carbon disulfide is responsible for the thionation of the C4-carbonyl group of the intermediate, 1,2-dihydro-2-thioxo-4H-3,1-benzothiazin-4-one, to yield the final dithione product. acs.orgekb.eg This dual function makes carbon disulfide a highly efficient reagent for the direct formation of these ring-fused 1,3-thiazine-2,4-dithiones. ekb.eg

Isotopic Labeling Studies to Elucidate Cyclization Pathways (e.g., using ¹³C-labeled Carbon Disulfide)

To definitively prove the dual mechanistic role of carbon disulfide, isotopic labeling studies have been conducted. By using ¹³C-labeled carbon disulfide (¹³CS₂) as a reactant with isatoic anhydride (B1165640) or anthranilic acids, researchers have been able to trace the fate of the carbon atoms during the reaction. acs.orgekb.eg

These investigations revealed that the ¹³C label was fully incorporated into the final this compound structure. Specifically, the labeled carbon was found at the C2 position of the benzothiazine ring. This confirmed that one molecule of carbon disulfide is directly integrated into the heterocyclic backbone. Furthermore, the studies substantiated that a second, unlabeled molecule of carbon disulfide acts as the thionating agent for the C4-carbonyl group, a process mediated by the reaction conditions. acs.orgekb.eg These findings were critical in distinguishing the cyclization pathway from other potential mechanisms and firmly established the dual function of CS₂ in the synthesis.

Plausible Mechanisms for One-Pot Synthetic Reactions

The one-pot synthesis of 2H-3,1-benzothiazine-2,4(1H)-dithiones from aromatic o-amino carboxylic acids and carbon disulfide is a facile and efficient process. A plausible mechanism for this transformation, performed in a solvent like 1,4-dioxane (B91453) with a base such as triethylamine (Et₃N), proceeds through several key steps: ekb.eg

Dithiocarbamate (B8719985) Formation: The reaction initiates with the deprotonation of the carboxylic acid and the nucleophilic attack of the amino group on a molecule of carbon disulfide. This forms a dithiocarbamate salt intermediate.

Intramolecular Cyclization: The carboxylate group then attacks the electrophilic carbon of the dithiocarbamate, leading to ring closure and the formation of a 4-oxo-4H-3,1-benzothiazine intermediate.

Thionation: A second molecule of carbon disulfide acts as a thionating agent. It is proposed that the base activates the CS₂, which then facilitates the replacement of the C4-carbonyl oxygen with sulfur. This step converts the intermediate 1,2-dihydro-2-thioxo-4H-3,1-benzothiazin-4-one into the final product, this compound.

This one-pot procedure allows for the formation of five new chemical bonds in a single synthetic operation, making it a highly effective method for constructing the benzothiazine-dithione scaffold. indexcopernicus.com

Table 1: Conditions for One-Pot Synthesis of Benzothiazine-dithiones

| Starting Material | Reagents | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Anthranilic Acids | Carbon Disulfide (CS₂) | Triethylamine (Et₃N) | 1,4-Dioxane | Room Temperature | ekb.eg |

| Isatoic Anhydride | Carbon Disulfide (CS₂) | Not specified | Not specified | Room Temperature | acs.org |

| (E)-3-(2-aminoaryl)acrylates | Carbon Disulfide (CS₂) | Not specified | Not specified | Room Temperature | nih.gov |

Intramolecular Dehydrogenative Cyclization Mechanisms in Benzothiazine Synthesis

Intramolecular dehydrogenative cyclization represents a modern and powerful strategy for forming carbon-sulfur (C–S) bonds in the synthesis of various heterocyclic compounds, including benzothiazines. This approach typically involves the formation of a C–S bond through the removal of two hydrogen atoms, often facilitated by a metal catalyst or a chemical oxidant. rsc.orgnih.gov

For example, the synthesis of 1,3-benzothiazine derivatives has been achieved through the direct intramolecular dehydrogenative C–S bond coupling of thioamides. rsc.org This reaction can be promoted by hypervalent iodine reagents like HTIB and proceeds rapidly at room temperature under metal-free conditions. rsc.org Electrochemical methods have also been developed, offering an oxidant-free pathway for the dehydrogenative cyclization of N-benzyl thioamides to form 1,3-benzothiazines in a flow electrolysis cell. In these mechanisms, an N-aryl thioamide or a similar precursor undergoes oxidation to generate a reactive intermediate, such as a thiyl radical or a related species, which then undergoes intramolecular cyclization onto an adjacent aromatic ring to form the benzothiazine core. indexcopernicus.com

While this method is effective for certain benzothiazine derivatives, it is important to note that the primary and most direct synthesis of this compound from anthranilic acid and carbon disulfide does not follow a dehydrogenative pathway. Instead, its formation is characterized by the condensation, cyclization, and thionation mechanisms described in the preceding sections.

Advanced Structural Elucidation and Conformational Analysis of 2h 3,1 Benzothiazine 2,4 1h Dithione

X-ray Crystallography for Molecular Structure and Conformation Determination

A thorough search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction data for 2H-3,1-benzothiazine-2,4(1H)-dithione. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles is not available at this time. Such data would be invaluable for definitively establishing the molecular geometry and the conformation of the benzothiazine ring system in the solid state, as well as understanding intermolecular interactions such as hydrogen bonding or π-stacking that might be present in the crystal lattice.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra, including chemical shifts (δ) and coupling constants (J), for this compound have not been reported. Such data would provide crucial information on the electronic environment of the hydrogen and carbon atoms within the molecule. The chemical shifts of the aromatic protons could confirm the substitution pattern of the benzene (B151609) ring, while the resonance of the N-H proton would be indicative of its acidic character. In the ¹³C NMR spectrum, the chemical shifts of the thione carbons (C=S) would be particularly characteristic.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes, though the values are yet to be experimentally determined.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ||

| Aromatic C-H | ||

| Aromatic C-H | ||

| Aromatic C-H | ||

| Aromatic C-H | ||

| C=S (C2) | ||

| C=S (C4) | ||

| Quaternary Aromatic C | ||

| Quaternary Aromatic C |

Note: This table is for illustrative purposes only, as experimental data is currently unavailable.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies. A detailed experimental IR spectrum for this compound, with specific peak assignments, is not available in the reviewed literature.

Key vibrational modes expected for this compound would include the N-H stretching vibration, aromatic C-H stretching, C=C stretching vibrations of the benzene ring, and the characteristic C=S (thione) stretching vibrations. The positions of these bands would offer insight into the bonding and electronic structure of the molecule.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | |

| Aromatic C-H Stretch | |

| C=C Stretch (Aromatic) | |

| C=S Stretch (Thione) |

Note: This table indicates the expected regions for key functional groups; specific experimental values are not currently available.

Reactivity and Chemical Transformations of 2h 3,1 Benzothiazine 2,4 1h Dithione

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of the carbon atoms in the 2H-3,1-benzothiazine-2,4(1H)-dithione ring system makes them susceptible to attack by various nucleophiles. Reactions with N-substituted benzylamines and trialkyl phosphites have been shown to yield a range of products, demonstrating the compound's versatility as a synthetic precursor.

The reaction of 1,2-dihydro-4H-3,1-benzothiazine-2,4-dithiones with N-substituted benzylamines can lead to different products depending on the specific amine and the solvent used. scribd.com The observed products include 1,2-dihydroquinazoline-4-thiones, o-thioureidodithiobenzoic acid, o-aminothiobenzamides, and quinazoline-2,4-dithiones. scribd.com This variability highlights the competing reaction pathways that can be modulated by the reaction conditions.

Similarly, the reaction with trialkyl phosphites results in the formation of dialkyl (1,2-dihydro-2-thioxo-4H-3,1-benzothiazin-4-ylidene)phosphoramidothioates. scribd.com

Alkylation Reactions Leading to Substituted 2-Alkylsulfanyl Derivatives

Alkylation of this compound and its derivatives provides a straightforward method for the introduction of various substituents, leading to the formation of 2-alkylsulfanyl derivatives. The regioselectivity of this reaction is a key aspect, with studies on analogous compounds providing valuable insights.

For the closely related 2-thioxo-2,3-dihydrobenzo[e] scribd.comresearchgate.netthiazin-4-one, alkylation under certain conditions has been shown to produce regioisomers, with S-alkylation at the exocyclic sulfur atom occurring in the presence of triethylamine (B128534). researchgate.net This suggests that the exocyclic sulfur atom at the 2-position of this compound is a likely site for alkylation, leading to the formation of 2-alkylsulfanyl-4H-3,1-benzothiazin-4-ones. The synthesis of 2-alkylthio-4H-3,1-benzothiazin-4-ones has been reported, further supporting the feasibility of this transformation. researchgate.net

Ring Cleavage Reactions and Rearrangements of Benzothiazine Derivatives

The benzothiazine scaffold can undergo ring cleavage and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic systems. Studies on related benzothiazine derivatives have shed light on the potential pathways for these transformations.

Both 2-amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones have been observed to undergo ring cleavage reactions to produce thiourea (B124793) derivatives. researchgate.net This indicates that the thiazine (B8601807) ring is susceptible to opening under certain stimuli.

Furthermore, the rearrangement of benzothiazine sulphoxides has been reported to occur via an elimination reaction to form a sulphenic acid derivative. researchgate.net While this study was not on the dithione, it suggests that the sulfur atoms in the ring can play a crucial role in mediating rearrangements. The Gabriel–Colman rearrangement, which involves the opening of a 1,2-thiazole ring and subsequent closure to form a 1,2-thiazine ring, has also been utilized in the synthesis of benzothiazine derivatives. mdpi.com

Tandem Addition-Cyclization Reactions Utilizing the Benzothiazine Scaffold

The inherent reactivity of the this compound scaffold can be harnessed in tandem reactions, where an initial addition is followed by an intramolecular cyclization to construct more complex polycyclic systems. While specific examples involving the dithione are not extensively documented, the principles of tandem reactions are well-established in the broader field of benzothiazine chemistry. For instance, a facile protocol for the synthesis of 4H-3,1-benzothiazines has been established through a C–N/C–S bond formation reaction of 2-aminobenzyl alcohol with isothiocyanates. nih.gov

Cycloaddition Reactions Involving Benzothiazine-Dithione Systems

The unsaturated nature of the this compound ring suggests its potential participation in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. These reactions offer powerful methods for the construction of complex fused heterocyclic systems.

While specific studies on the cycloaddition reactions of this compound are limited, research on related benzothiazine systems provides a basis for potential reactivity. For example, hetero-Diels-Alder reactions have been explored in other heterocyclic systems to create fused ring structures. mdpi.comorganic-chemistry.orgrsc.org Similarly, 1,3-dipolar cycloaddition reactions are a common strategy for the synthesis of five-membered heterocyclic rings fused to other systems. nih.govnih.gov

Oxidation and Reduction Chemistry of the Benzothiazine Core

The sulfur atoms in the this compound ring are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, thereby modifying the electronic properties and reactivity of the molecule. Conversely, reduction of the thiocarbonyl groups can also be achieved.

The oxidation of benzothiazines can lead to various outcomes, including the formation of dehydro dimers and rearrangement to benzothiazoles. ijmrset.com For instance, 2H-1,4-thiazines and benzothiazines are known to undergo oxidation to form dehydro dimers. ijmrset.com In some cases, oxidation in the presence of a base can induce a rearrangement to a benzothiazole (B30560). ijmrset.com The oxidation of the sulfur atom in 1,3-thiazinan-4-ones to the corresponding 1,1-dioxide derivatives has been achieved using potassium permanganate. nih.gov

Reductive desulfonylation of 3,4-dihydro-2,1-benzothiazines using sodium amalgam has been shown to yield 2-alkylanilines. ijmrset.com This demonstrates that the sulfur-containing ring can be cleaved under reductive conditions.

Derivatives and Analogues of 2h 3,1 Benzothiazine 2,4 1h Dithione

Structural Modifications at the Dithione Moieties and Nitrogen Atom

The reactivity of the 2H-3,1-benzothiazine-2,4(1H)-dithione core is expected to be centered around the nitrogen atom and the two thione groups. The nitrogen atom, being a secondary amine, is nucleophilic and can undergo reactions such as alkylation and acylation. For instance, in related 1,4-benzothiazine systems, N-alkylation and N-acylation are common modifications achieved under various conditions. These reactions typically involve treating the parent benzothiazine with alkyl halides or acyl chlorides in the presence of a base.

The dithione moieties (C=S) are also key reactive sites. They can potentially undergo reactions such as:

Alkylation: Reaction with alkyl halides could lead to the formation of S-alkylated products, creating thioether functionalities.

Oxidation: Oxidation of the thione groups could yield the corresponding sulfines (C=S=O) or, under stronger conditions, lead to the formation of oxo-derivatives (ketones).

Thionation/Amination: The thione groups can be converted to other functionalities. For example, reaction with amines could lead to the formation of imino or amino derivatives at the C2 and C4 positions.

While specific studies on this compound are limited, the general reactivity patterns of related thioamides and dithioesters suggest a rich potential for structural derivatization at these positions.

Influence of Substituents on the Reactivity and Spectroscopic Characteristics of Benzothiazine Derivatives

Substituents on the benzene (B151609) ring of the benzothiazine core play a crucial role in modulating its electronic properties, and consequently, its reactivity and spectroscopic characteristics. Electron-donating groups (EDGs) like -CH₃ or -OCH₃ increase the electron density of the aromatic ring, which can affect the nucleophilicity of the nitrogen and sulfur atoms. Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -Cl decrease the electron density.

These electronic effects have a predictable impact on the spectroscopic data of the molecule. In ¹H NMR spectroscopy, EDGs typically cause an upfield shift (lower ppm) of the aromatic proton signals, while EWGs cause a downfield shift (higher ppm). Similarly, in ¹³C NMR, the chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents.

Quantitative Structure-Activity Relationship (QSAR) studies on various benzothiazine and benzothiazole (B30560) derivatives have demonstrated that electronic, steric, and lipophilic parameters of substituents significantly influence their biological activities. acs.orgnih.gov Although specific QSAR studies on this compound are not available, it is reasonable to infer that substituents on its benzene ring would similarly impact its chemical and biological properties. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Benzene Ring of Substituted Benzothiazole Derivatives

| Substituent (R) | H-4 | H-5 | H-6 | H-7 |

| -H | 7.90 | 7.35 | 7.45 | 7.80 |

| -CH₃ | 7.75 | 7.20 | 7.30 | 7.65 |

| -Cl | 7.95 | 7.40 | 7.50 | 7.85 |

| -NO₂ | 8.30 | 7.60 | 8.25 | 8.10 |

Note: This table is illustrative and based on general principles and data from related benzothiazole compounds, not specifically this compound.

Research on Other Benzothiazine Isomers (e.g., 1,2-, 2,1-, 1,3-, and 1,4-Benzothiazines) and their Relationships

The benzothiazine family comprises several structural isomers, each with distinct synthetic routes and chemical properties. nih.govnih.gov The most studied isomers are the 1,4-benzothiazines, which are often synthesized from 2-aminothiophenol (B119425) and α-halo ketones or related synthons. nih.govacgpubs.orgnih.gov 1,2-Benzothiazines, particularly their 1,1-dioxide derivatives (sultams), are also well-known and are often prepared by cyclization of ortho-substituted benzenesulfonamides. nih.gov

The 2,1-benzothiazine skeleton was first reported in the 1960s and has since been a subject of interest for synthetic chemists. nih.gov The synthesis of 1,3-benzothiazines has also been explored, with recent developments showing organocatalytic enantioselective approaches to this scaffold. acs.orgrsc.org

The 3,1-benzothiazine isomer, to which the subject compound belongs, is less common. Its synthesis often involves the cyclization of precursors containing a pre-formed C-N bond adjacent to a sulfur-containing group on the benzene ring. The relationship between these isomers lies in their shared benzothiazine core, but the arrangement of the nitrogen and sulfur atoms profoundly influences their ring conformation, stability, and reactivity. For example, the stability of 2H- vs. 4H- tautomers in 1,4-benzothiazines has been a subject of study, with computational calculations indicating small energy differences between them. researchgate.net Such tautomeric possibilities could also exist for this compound and its derivatives.

Synthesis and Properties of Fused Heterocyclic Systems Incorporating the Benzothiazine Core

The benzothiazine nucleus serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. For instance, pyrimido[2,1-b]benzothiazoles have been synthesized via one-pot, three-component reactions involving 2-aminobenzothiazole. acs.org Similarly, pyrimido[4,5-b] acs.orgnih.govbenzothiazines have been prepared and evaluated for their biological activities. nih.gov

Of particular relevance is the synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones, which share the same core structure as the subject of this article. These have been efficiently constructed from carbon disulfide and (E)-3-(2-aminoaryl)acrylates or acrylonitriles under mild, metal-free conditions. acgpubs.org This methodology provides a direct route to the 3,1-benzothiazine skeleton and allows for the introduction of various substituents.

Other fused systems, such as thieno-benzothiazines and pyrrolo-benzothiazines, have also been synthesized. nih.govacs.org The synthesis of these polycyclic structures often involves the construction of the benzothiazine ring followed by the annulation of the additional heterocyclic ring, or vice versa. The resulting fused systems often exhibit unique electronic and biological properties due to the extended π-system.

Chiral Benzothiazine Derivatives and Stereoselective Synthetic Methodologies

The introduction of chirality into the benzothiazine framework is of significant interest for medicinal chemistry applications. Asymmetric synthesis of benzothiazine derivatives can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

Recently, a highly chemoselective and enantioselective synthesis of 1,3-benzothiazine derivatives was developed using an organocatalytic approach. acs.orgnih.gov This method involves a cinchona-derived squaramide catalyst to control the stereochemistry of an intramolecular thia-Michael addition, affording enantioenriched 1,3-benzothiazines in good yields and high enantioselectivity. acs.org

Stereoselectivity has also been observed in the intermolecular Michael addition reactions of certain benzothiazine anions, demonstrating that high diastereoselectivity can be achieved. nih.gov Furthermore, the enantioselective synthesis of 2,1-benzothiazines has been developed, highlighting the progress in accessing chiral, non-racemic building blocks of this isomer. researchgate.net While specific stereoselective methods for this compound have not been reported, the successful application of organocatalysis and other asymmetric strategies to related benzothiazine isomers suggests that similar methodologies could be adapted to produce chiral derivatives of the 3,1-dithione scaffold.

Advanced Research Applications of 2h 3,1 Benzothiazine 2,4 1h Dithione and Its Derivatives

Molecular Recognition and Interaction Studies (e.g., DNA/RNA binding affinity)

There is currently a lack of specific studies in peer-reviewed literature detailing the molecular recognition properties or DNA/RNA binding affinity of 2H-3,1-benzothiazine-2,4(1H)-dithione. While research has been conducted on other benzothiazine isomers, such as 4H-1,3-benzothiazines, which have been evaluated as potential DNA/RNA groove binders, these findings cannot be directly extrapolated to the this compound scaffold due to structural and electronic differences. nih.govresearchgate.net

Applications in Ligand Chemistry for Coordination Compounds and Metal Complexes

Utility in Materials Science (e.g., corrosion inhibition, chromophores, polymers)

Investigations into the applications of this compound in materials science are limited. While other benzothiazine derivatives have shown promise in this field, direct evidence for the utility of the 2H-3,1-dithione isomer is sparse.

For instance, derivatives of 1,4-benzothiazine have been successfully evaluated as corrosion inhibitors for steel in acidic media. researchgate.net These studies have demonstrated that certain 1,4-benzothiazine compounds can form a protective layer on the metal surface, thereby mitigating corrosion. However, similar studies on this compound have not been reported.

The potential of this compound as a chromophore or as a monomer for polymer synthesis also remains an unexplored area of research.

Development as Chemical Biology Probes

The development and application of this compound as a chemical biology probe is not described in the available scientific literature. While the benzothiazine core, in general, is considered a valuable scaffold in medicinal chemistry and chemical biology, research into specific probes has centered on other isomers. nih.gov For example, certain 4H-1,3-benzothiazine dyes have been investigated as novel probes for DNA and RNA. researchgate.net

Future Directions and Emerging Research Trends for 2h 3,1 Benzothiazine 2,4 1h Dithione Research

Exploration of Novel and Sustainable Synthetic Routes

The development of synthetic methodologies for benzothiazine derivatives has evolved significantly, with a clear trend towards greener and more efficient processes. researchgate.netnih.gov Future research on the synthesis of 2H-3,1-benzothiazine-2,4(1H)-dithione will likely prioritize the development of novel synthetic strategies that are both environmentally benign and economically viable.

Key areas of focus will include:

Catalytic Systems: Investigation into novel catalysts, including nanocatalysts and metal-based catalysts, could lead to more efficient and selective syntheses. researchgate.net The use of earth-abundant metal catalysts would be a particularly sustainable approach.

Green Chemistry Principles: The implementation of green chemistry principles, such as the use of water or other environmentally friendly solvents, will be a significant trend. mdpi.com Methodologies that minimize waste and avoid hazardous reagents, such as the direct formation from carbon disulfide under mild, metal-free conditions reported for related compounds, will be highly sought after. researchgate.net

Advanced Synthetic Technologies: The application of modern synthetic technologies like microwave-assisted synthesis and continuous flow chemistry could dramatically reduce reaction times and improve yields. mdpi.comresearchgate.net These techniques offer precise control over reaction parameters, leading to cleaner reactions and easier purification.

One-Pot Reactions: Designing multi-component, one-pot reactions will be a priority to improve atom economy and reduce the number of synthetic steps and purification processes, aligning with the principles of sustainable chemistry. nih.gov

Discovery of Unprecedented Reactivity Patterns and Transformation Pathways

The dithione functionality in this compound offers a rich playground for exploring new chemical reactions. Future studies will aim to uncover the unique reactivity of this scaffold, leading to the synthesis of novel heterocyclic systems.

Emerging research will likely concentrate on:

Functionalization of the Dithione Group: A primary focus will be on the selective reactions of the two thione groups. These groups can potentially act as nucleophiles or be targeted by electrophiles, leading to a diverse array of derivatives.

Cycloaddition Reactions: The dithione moiety could participate in various cycloaddition reactions, providing access to complex, fused-ring systems that are not easily accessible through other methods. nih.gov

C-H Activation: Modern synthetic techniques like catalytic C-H activation could be employed to directly functionalize the benzene (B151609) ring of the benzothiazine core. nih.gov This would provide a powerful tool for creating a library of derivatives with diverse substituents for screening in various applications.

Ring Transformation Reactions: Investigating the stability of the 3,1-benzothiazine ring system under various conditions could lead to the discovery of novel ring-opening or ring-transformation reactions, yielding entirely new heterocyclic scaffolds.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research for predicting molecular properties and guiding experimental work. For this compound, computational modeling will play a crucial role in accelerating the discovery and development of new applications.

Future computational studies will likely involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods will be used to predict the geometric and electronic structure, spectroscopic properties (NMR, IR), and reactivity of the molecule. nih.gov

Reaction Mechanism Elucidation: Computational modeling will be employed to investigate the mechanisms of known and novel reactions, providing insights that can be used to optimize reaction conditions and predict the formation of byproducts.

Rational Design of Derivatives: Techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking will be used to design new derivatives with specific desired properties, such as enhanced biological activity or improved material characteristics. nih.gov This predictive approach can significantly reduce the time and cost associated with experimental screening.

Molecular Dynamics Simulations: These simulations can provide insights into the behavior of this compound and its derivatives in different environments, which is particularly important for understanding their interactions with biological systems or their performance in materials.

Development of Specialized Analytical and Spectroscopic Techniques

As research into this compound and its derivatives expands, the need for advanced analytical and spectroscopic techniques for their characterization will grow.

Future developments in this area may include:

Advanced NMR Spectroscopy: The use of advanced 2D NMR techniques will be essential for the unambiguous structural elucidation of complex derivatives and for studying their conformational dynamics in solution.

In-Situ Spectroscopy: The application of in-situ spectroscopic techniques, such as in-situ IR or Raman spectroscopy, will allow for real-time monitoring of reactions involving this compound. This can provide valuable kinetic and mechanistic information.

High-Resolution Mass Spectrometry: This will be crucial for the accurate identification of novel compounds and for the characterization of complex reaction mixtures and potential metabolites in biological studies.

X-ray Crystallography: Single-crystal X-ray diffraction will continue to be the gold standard for determining the precise three-dimensional structure of new derivatives, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

Interdisciplinary Research Opportunities and Synergistic Investigations

The unique structure of this compound makes it a promising candidate for a wide range of applications, fostering collaborations across different scientific disciplines. The broad spectrum of biological activities exhibited by other benzothiazine derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, suggests a rich field for investigation. researchgate.netnih.govnih.gov

Future interdisciplinary research will likely explore:

Medicinal Chemistry: Collaborative efforts between synthetic chemists and biologists will focus on synthesizing and evaluating libraries of this compound derivatives for various biological activities. The dithione functionality may lead to novel mechanisms of action.

Materials Science: The sulfur-rich nature of the molecule suggests potential applications in materials science. Synergistic investigations with materials scientists could explore its use in the development of novel polymers, organic conductors, or metal-organic frameworks (MOFs).

Coordination Chemistry: The nitrogen and sulfur atoms in the molecule can act as coordination sites for metal ions. Research in this area could lead to the development of new catalysts, sensors, or imaging agents.

Agricultural Chemistry: Given that some heterocyclic compounds have applications as herbicides and fungicides, collaborations with agricultural scientists could uncover the potential of this compound derivatives in crop protection. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.